molecular formula C8H8N2O2 B6266549 6-methoxy-1H-indazol-3-ol CAS No. 82722-06-3

6-methoxy-1H-indazol-3-ol

Cat. No.: B6266549
CAS No.: 82722-06-3
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a methoxy group at the 6th position and a hydroxyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzonitrile derivatives with hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to achieve efficient synthesis. The use of solvents like dimethyl sulfoxide (DMSO) and oxygen as the terminal oxidant can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

6-Methoxy-1H-indazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-1H-indazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

    1H-indazole: Lacks the methoxy and hydroxyl groups, resulting in different chemical properties.

    2H-indazole: A tautomeric form with distinct stability and reactivity.

    6-chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: 6-Methoxy-1H-indazol-3-ol is unique due to the presence of both methoxy and hydroxyl groups, which influence its reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Biological Activity

6-Methoxy-1H-indazol-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a methoxy group at the 6-position of the indazole ring, which influences its reactivity and biological activity. The presence of both methoxy and hydroxyl groups enhances its potential as an enzyme inhibitor and modulator of various cellular pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines. For instance, one study demonstrated that a derivative of this compound exhibited an IC50 value of 5.15 µM against K562 chronic myeloid leukemia cells, indicating potent inhibitory activity .

Mechanism of Action :
The compound induces apoptosis in cancer cells through several pathways:

  • Bcl2 Family Inhibition : It decreases the expression of Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), leading to enhanced apoptosis .
  • Cell Cycle Arrest : Treatment with this compound resulted in an increased population of cells in the G0/G1 phase, indicating a halt in cell cycle progression .
  • p53 Pathway Modulation : The compound appears to upregulate p53 levels while downregulating MDM2, disrupting their interaction and promoting apoptosis .

Anti-inflammatory Effects

Indazole derivatives, including this compound, have been studied for their anti-inflammatory properties. These compounds may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial growth .

Case Studies and Research Findings

Study Cell Line IC50 (µM) Mechanism
Study 1K5625.15Apoptosis via Bcl2/Bax modulation
Study 2HEK-29333.2Selectivity for normal cells
Study 3A549TBDCell cycle arrest in G0/G1 phase

Properties

CAS No.

82722-06-3

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.